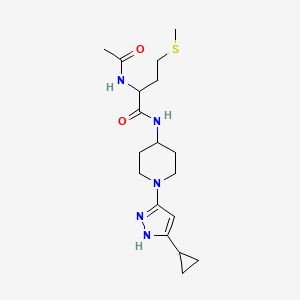
2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide is a useful research compound. Its molecular formula is C18H29N5O2S and its molecular weight is 379.52. The purity is usually 95%.
BenchChem offers high-quality 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
- Acetylcholinesterase Inhibitors : Compounds similar to 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide have been identified as potent acetylcholinesterase inhibitors, which are crucial in Alzheimer's disease treatment. For instance, a study on 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides showed significant inhibition of acetylcholinesterase and butyrylcholinesterase, which are pivotal in Alzheimer's disease management (Umar et al., 2019).
Cardiovascular and Metabolic Disorders
- Acyl-Coenzyme A: Cholesterol O-Acyltransferase Inhibition : Some derivatives of this compound class have been studied for their role in inhibiting human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). This inhibition is significant in the treatment of diseases involving ACAT-1 overexpression, suggesting potential applications in cardiovascular and metabolic disorders (Shibuya et al., 2018).
Chemical Synthesis and Drug Design
- Asymmetric Synthesis : The compound class is important in the field of asymmetric synthesis, providing building blocks for more complex chemical structures. A study involving the synthesis of 2-substituted piperazines from chiral non-racemic lactams highlights the relevance of such compounds in synthetic chemistry (Micouin et al., 1994).
- Novel Heterocyclic Derivatives : The creation of novel heterocyclic derivatives, which are central to drug design and development, often involves compounds like 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide. This is illustrated in studies focusing on the construction of pyrazole and thiazole derivatives (Khalil et al., 2017).
Gastrointestinal Research
- Antiulcer Agents : Research into gastrointestinal diseases has identified compounds within this class as potential antiulcer agents. Their ability to inhibit histamine-induced gastric acid secretion makes them promising candidates for further investigation in this area (Ueda et al., 1991).
Cancer Research
- Antitumor Evaluation : Various derivatives of this compound have been synthesized and evaluated for their antitumor activities. These studies are crucial in identifying potential new therapies for various forms of cancer (Hamama et al., 2013).
Antimicrobial Research
- Antimicrobial Agents : The antimicrobial properties of derivatives of 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide have been explored, showing promise in the development of new antimicrobial agents (Gouda et al., 2010).
Insecticidal Research
- Insecticidal Properties : Some studies have investigated the potential use of compounds in this class as insecticidal agents, showing effectiveness against pests like the cotton leafworm (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
2-acetamido-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-methylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2S/c1-12(24)19-15(7-10-26-2)18(25)20-14-5-8-23(9-6-14)17-11-16(21-22-17)13-3-4-13/h11,13-15H,3-10H2,1-2H3,(H,19,24)(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJLTXJJKGWRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC1CCN(CC1)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3009314.png)
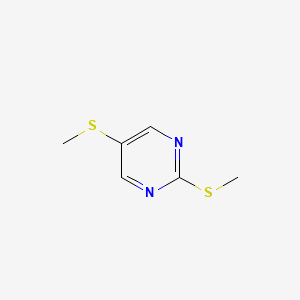

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B3009317.png)

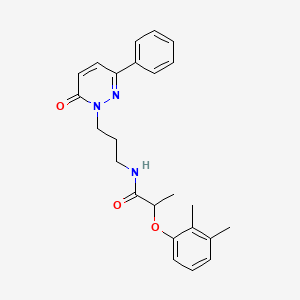

![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)
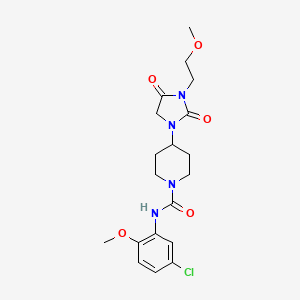

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)
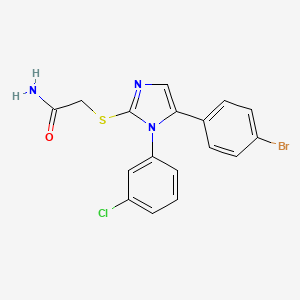
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)
![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)